2-[(2-Aminophenyl)amino]ethanol
Overview
Description
2-[(2-Aminophenyl)amino]ethanol is an organic compound with the molecular formula C8H12N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure imparts unique chemical and physical properties to the compound.
Scientific Research Applications
2-[(2-Aminophenyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
It has been found that this compound is used as a solvent for post-combustion co2 absorption . This suggests that its primary target could be CO2 molecules.
Mode of Action
The mode of action of 2-[(2-Aminophenyl)amino]ethanol involves the absorption of CO2. The compound interacts with CO2 molecules, facilitating their dissolution in the solvent
Biochemical Pathways
Its role in co2 absorption suggests it may influence pathways related to carbon dioxide transport and regulation .
Pharmacokinetics
Its use as a solvent suggests it may have high solubility and could potentially distribute widely in an aqueous environment .
Result of Action
The primary result of the action of this compound is the absorption of CO2. This can help in reducing the concentration of CO2 in a given environment, potentially aiding in processes that require the reduction of CO2 levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the compound’s ability to absorb CO2
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2-Aminophenyl)amino]ethanol can be synthesized through several methods. One common method involves the reduction of 2-nitrophenylethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-nitroaniline with ethylene oxide, followed by reduction with a suitable reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Aminophenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated phenylethanol derivatives.
Comparison with Similar Compounds
- 2-Aminophenylethanol
- 2-Aminobenzyl alcohol
- 2-Aminophenethyl alcohol
Comparison: 2-[(2-Aminophenyl)amino]ethanol is unique due to its dual functional groups (amino and ethanol), which provide versatility in chemical reactions. Compared to similar compounds, it offers enhanced reactivity and a broader range of applications in both research and industry .
Properties
IUPAC Name |
2-(2-aminoanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMZBHIKNYPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366599 | |
Record name | 2-[(2-aminophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-58-3 | |
Record name | 2-[(2-aminophenyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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